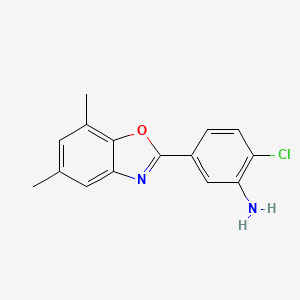
2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that has been mentioned in various scientific studies . It appears to play a significant role in medicinal chemistry and chemical biology .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles and their N-substituted analogues, which include “this compound”, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader field of 2-aminobenzoxazoles synthesis . The most published protocol comprises the cyclization of 2-aminophenols using BrCN as a cyanating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Applications De Recherche Scientifique
Antiprotozoal and Antimicrobial Activities
Benzoxazole derivatives, including those related to aniline compounds, have been investigated for their biological activities. For instance, novel analogs synthesized using benzoxazolyl aniline as a scaffold showed promising biological screening data against antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents. This highlights the compound's potential utility in designing novel chemical entities with antiprotozoal and antimicrobial activities (M. Abdelgawad et al., 2021).
Synthetic Applications
In synthetic chemistry, derivatives similar to 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline are used as building blocks. For example, N-aryl-2-chloroacetamides serve as doubly electrophilic components for constructing thiazolo[3,2-a]pyrimidinone products, indicating the compound's utility in facilitating complex molecular synthesis (B. Janardhan et al., 2014).
Electroluminescence and Material Science
Compounds within the benzoxazole aniline family, due to their structural and electronic properties, find applications in material science, particularly in the development of electroluminescent materials and corrosion-resistant coatings. For example, electroactive benzoxazine monomers derived from aniline dimer structures have been synthesized for high-performance coatings, showcasing the compound's relevance in advanced material applications (Shuliang Li et al., 2018).
Anticancer and Antimicrobial Compound Development
Further research into benzoxazole derivatives includes their evaluation as potential anticancer and antimicrobial agents, underscoring the importance of these compounds in medicinal chemistry and drug discovery processes (M. Ibrahim et al., 2022).
Orientations Futures
The future directions for “2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline” could involve further exploration of its potential therapeutic applications, given its role in medicinal chemistry and chemical biology . Additionally, the development of more efficient and less hazardous methods for the synthesis of 2-aminobenzoxazoles and their N-substituted analogues could be a promising area of research .
Propriétés
IUPAC Name |
2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)10-3-4-11(16)12(17)7-10/h3-7H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGPDYHAHRJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

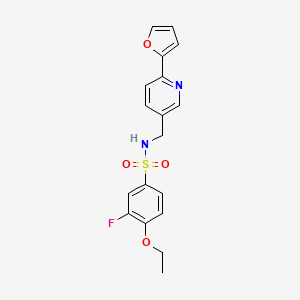
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

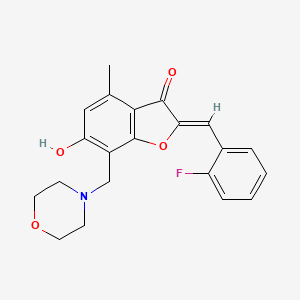
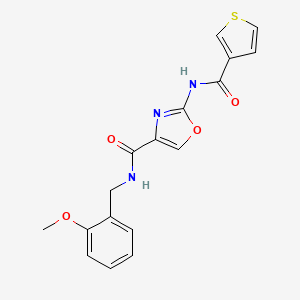
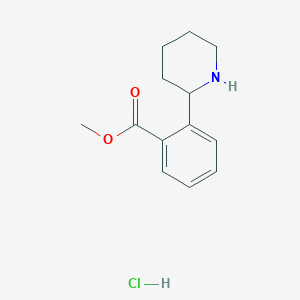
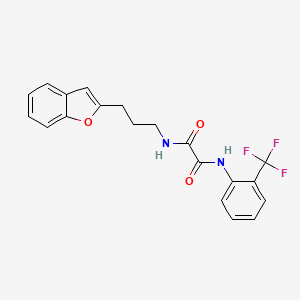
![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)
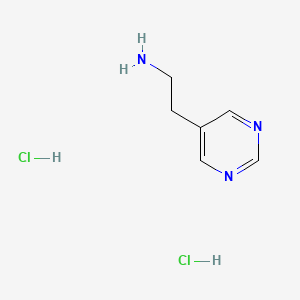
![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)
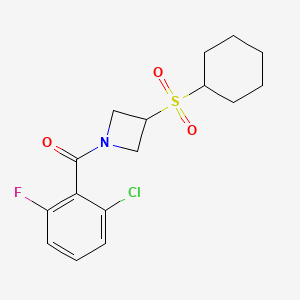
![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

